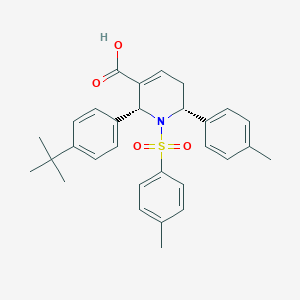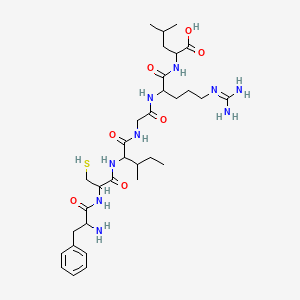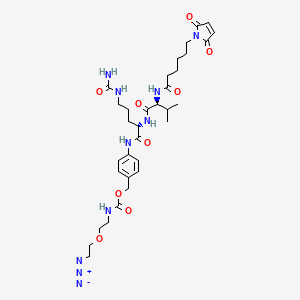
19-Heptatriacontanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
19-Heptatriacontanol, also known as 19-Hydroxyheptatriacontane, is a long-chain fatty alcohol with the molecular formula C37H76O. It is a naturally occurring compound found in various plant species and is known for its waxy texture and hydrophobic properties. This compound is part of the larger class of fatty alcohols, which are commonly used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 19-Heptatriacontanol typically involves the reduction of the corresponding fatty acid, heptatriacontanoic acid. This reduction can be achieved using various reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, such as plant waxes. The extraction process includes solvent extraction followed by chromatographic techniques to isolate and purify the compound. The industrial methods ensure a high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 19-Heptatriacontanol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form hydrocarbons using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents like thionyl chloride (SOCl2)
Major Products Formed:
Oxidation: Heptatriacontanal (aldehyde), heptatriacontanoic acid (carboxylic acid)
Reduction: Heptatriacontane (hydrocarbon)
Substitution: Various substituted derivatives depending on the reagent used
Applications De Recherche Scientifique
19-Heptatriacontanol has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying long-chain alcohols and their reactions.
Biology: Investigated for its role in plant physiology and its presence in plant waxes.
Medicine: Explored for potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of cosmetics, lubricants, and surfactants due to its hydrophobic and emollient properties.
Mécanisme D'action
The mechanism of action of 19-Heptatriacontanol involves its interaction with cellular membranes due to its hydrophobic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane-bound enzyme activities. The molecular targets and pathways involved are primarily related to lipid metabolism and membrane dynamics.
Comparaison Avec Des Composés Similaires
Heptatriacontanoic acid: The corresponding fatty acid with similar chain length.
Octacosanol: Another long-chain fatty alcohol with 28 carbon atoms.
Hexacosanol: A long-chain fatty alcohol with 26 carbon atoms.
Comparison: 19-Heptatriacontanol is unique due to its specific chain length and the position of the hydroxyl group. Compared to shorter-chain fatty alcohols like octacosanol and hexacosanol, this compound has different physical properties, such as melting point and solubility. Its longer chain length also influences its biological activity and industrial applications, making it suitable for specific uses where other fatty alcohols may not be as effective.
Propriétés
Formule moléculaire |
C37H76O |
|---|---|
Poids moléculaire |
537.0 g/mol |
Nom IUPAC |
heptatriacontan-19-ol |
InChI |
InChI=1S/C37H76O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37(38)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-38H,3-36H2,1-2H3 |
Clé InChI |
FTXMIBBKXIPGJN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-[[6-Amino-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]hexanoyl]amino]phenyl]methyl (10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl) carbonate](/img/structure/B11932102.png)



![(8R,11S,13R,14R,17R)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-11-[4-(2,4,6-trimethylphenyl)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11932139.png)
![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-amino-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate;hydrochloride](/img/structure/B11932145.png)

![sodium;N-[4-[(2R)-2-[[(2R)-2-(methoxycarbonylamino)-3-phenylpropanoyl]amino]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]phenyl]sulfamate](/img/structure/B11932153.png)

![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-6-[6-[4-[2-[3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoylamino]ethyl]piperazin-1-yl]pyridin-3-yl]-1-propan-2-ylindazole-4-carboxamide](/img/structure/B11932160.png)



